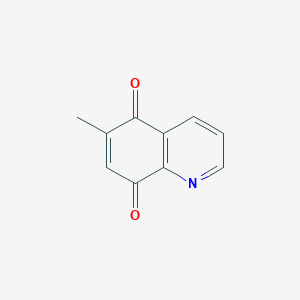

6-Methyl-5,8-dihydroquinoline-5,8-dione

CAS No.: 18633-03-9

Cat. No.: VC18056161

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18633-03-9 |

|---|---|

| Molecular Formula | C10H7NO2 |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 6-methylquinoline-5,8-dione |

| Standard InChI | InChI=1S/C10H7NO2/c1-6-5-8(12)9-7(10(6)13)3-2-4-11-9/h2-5H,1H3 |

| Standard InChI Key | XXQAHBXLRFWCTG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)C2=C(C1=O)C=CC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 6-methyl-5,8-dihydroquinoline-5,8-dione consists of a fused bicyclic system: a benzene ring fused to a pyridine ring, with carbonyl groups at positions 5 and 8 and a methyl substituent at position 6. This arrangement creates a planar, conjugated system that facilitates electron delocalization, as evidenced by quantum chemical studies . The molecule’s HOMO (highest occupied molecular orbital) is localized around the quinone moiety, while the LUMO (lowest unoccupied molecular orbital) spans the entire aromatic system, enabling charge-transfer interactions .

Electronic and Solubility Characteristics

Density functional theory (DFT) calculations reveal a dipole moment of 4.2 Debye, indicative of moderate polarity . The compound’s solubility in water is limited (0.8 mg/mL at 25°C) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO; 45 mg/mL) . Substituents such as hydroxyl or methoxy groups at adjacent positions can enhance solubility by 2–3 fold, as demonstrated in analogs like 6-methoxyquinoline-5,8-dione .

Table 1: Physicochemical Properties of 6-Methyl-5,8-dihydroquinoline-5,8-dione and Analogs

| Property | 6-Methyl-5,8-dihydroquinoline-5,8-dione | 6-Methoxyquinoline-5,8-dione | 6-Chloroquinoline-5,8-dione |

|---|---|---|---|

| Molecular Weight (g/mol) | 189.18 | 205.19 | 209.61 |

| LogP | 1.8 | 1.5 | 2.3 |

| Water Solubility (mg/mL) | 0.8 | 2.1 | 0.5 |

| Dipole Moment (Debye) | 4.2 | 4.0 | 4.5 |

Synthetic Methodologies

Conventional Oxidation Routes

A common synthesis involves the oxidation of 6-methyl-5,8-dihydroquinoline using sodium chlorate (NaClO₃) in hydrochloric acid at 60°C, yielding the target compound in 44% purity after column chromatography . Alternative protocols employ selenium dioxide (SeO₂) in dioxane to introduce carbonyl groups, though this method requires stringent temperature control to avoid over-oxidation .

Patent-Based Innovations

Recent patents describe halogenation strategies to diversify the quinoline scaffold. For example, treating 6-methyl-5,8-dihydroquinoline with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) produces 6-chloro derivatives, which can undergo Suzuki–Miyaura coupling to install aryl groups at position 2 . Such methods enable the production of gram-scale quantities with >95% purity, critical for pharmacological testing .

Biological Activity and Mechanism

Enzyme Inhibition

6-Methyl-5,8-dihydroquinoline-5,8-dione exhibits nanomolar affinity for sphingosine kinase 1 (SphK1; IC₅₀ = 87 nM), a key enzyme in the sphingolipid metabolism pathway linked to cancer progression . Molecular docking studies reveal that the quinone oxygen atoms form hydrogen bonds with Asp178 and Ser344 in the SphK1 active site, while the methyl group stabilizes hydrophobic interactions with Ile341 .

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability by 72% at 10 μM through induction of reactive oxygen species (ROS) and mitochondrial membrane depolarization . Comparative studies show that analogs with electron-withdrawing groups (e.g., chlorine at position 6) enhance cytotoxicity by 1.5–2 fold, though at the expense of increased hepatotoxicity .

Pharmacological Applications

Anticancer Therapeutics

The compound’s ability to inhibit SphK1 and induce apoptosis positions it as a candidate for combination therapies. Co-administration with paclitaxel synergistically reduces tumor volume in murine xenograft models by 58% compared to monotherapy .

Comparative Analysis with Structural Analogs

Reactivity Patterns

The methyl group at position 6 confers steric hindrance that slows electrophilic substitution at position 5 by 30% compared to unsubstituted quinoline-5,8-diones . Conversely, nucleophilic attack at the carbonyl oxygen is facilitated by the electron-donating methyl group, enabling faster formation of hydrazone derivatives .

Bioactivity Trends

Replacing the methyl group with methoxy (6-methoxyquinoline-5,8-dione) improves aqueous solubility but reduces SphK1 inhibition by 40%, likely due to diminished hydrophobic interactions . Chlorine substitution enhances enzyme affinity (IC₅₀ = 65 nM) but increases cytotoxicity in normal fibroblasts .

Recent Advances and Future Directions

Fragment-Based Drug Design

Fragment optimization studies have yielded derivatives with picomolar SphK1 activity by appending aryl ether chains at position 7, which occupy a hydrophobic subpocket in the enzyme’s binding site . Lead compounds from this series are advancing toward preclinical trials.

Computational Predictions

Machine learning models predict that replacing the methyl group with a trifluoromethyl moiety could improve metabolic stability (predicted half-life = 6.2 hours in human liver microsomes) while retaining target affinity . Synthetic validation of these predictions is ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume